Sodium tetrachloropalladate(II)

Catalog No.
S642141
CAS No.
13820-53-6
M.F
Cl4Na2Pd
M. Wt
294.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tetrachloropalladate(II)

CAS Number

13820-53-6

Product Name

Sodium tetrachloropalladate(II)

IUPAC Name

disodium;tetrachloropalladium(2-)

Molecular Formula

Cl4Na2Pd

Molecular Weight

294.2 g/mol

InChI

InChI=1S/4ClH.2Na.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4

InChI Key

ZIXLZKBNIAXVBE-UHFFFAOYSA-J

SMILES

[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl

Canonical SMILES

[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl

Precursor for Palladium Nanoparticles and Catalysts:

Sodium tetrachloropalladate(II) serves as a popular precursor for synthesizing palladium nanoparticles and catalysts. These nanoparticles possess unique catalytic properties crucial in various organic transformations, including:

  • Hydrogenation reactions: Converting alkenes and alkynes to alkanes.
  • Cross-coupling reactions: Forming carbon-carbon bonds between different organic molecules.
  • Oxidation reactions: Converting functional groups in organic molecules.

The ability to control the size and morphology of these nanoparticles allows researchers to tailor their catalytic activity for specific reactions.

Synthesis of Coordination Complexes:

Sodium tetrachloropalladate(II) readily undergoes ligand substitution reactions, forming diverse coordination complexes with various organic and inorganic ligands. These complexes exhibit unique properties with potential applications in:

  • Catalysis: Similar to palladium nanoparticles, these complexes can act as catalysts for various organic transformations.
  • Material Science: Certain complexes can be used as building blocks for the development of functional materials with specific optical, electronic, or magnetic properties.
  • Sensors: Some complexes exhibit selective binding properties towards specific molecules, making them potential candidates for developing sensitive and selective sensors.

The research on these complexes is ongoing, with scientists exploring their potential in various fields.

Research on Palladium Chemistry:

Sodium tetrachloropalladate(II) serves as a convenient source of palladium for various research studies in palladium chemistry. This element exhibits diverse and fascinating properties, making it a subject of ongoing research in areas such as:

  • Understanding reaction mechanisms: Researchers use palladium complexes to elucidate the mechanisms of various organic and inorganic reactions.
  • Development of new catalysts: Palladium continues to be explored for the development of efficient and selective catalysts for various chemical transformations.
  • Material discovery: Palladium-based materials are being investigated for their potential applications in different fields, including electronics, energy storage, and catalysis.

Sodium tetrachloropalladate(II) is an inorganic compound with the chemical formula Na2PdCl4\text{Na}_2\text{PdCl}_4. This compound typically appears as a reddish-brown powder and is commonly found in its trihydrate form, Na2PdCl43H2O\text{Na}_2\text{PdCl}_4\cdot 3\text{H}_2\text{O}, which has a molar mass of 348.22 g/mol . It is synthesized by reacting palladium(II) chloride with an appropriate alkali metal chloride in aqueous solution, resulting in a soluble product that crystallizes from water .

, particularly involving coordination chemistry. It can react with phosphines to form phosphine complexes of palladium. The general reaction can be represented as:

PdCl2+2MClM2PdCl4\text{PdCl}_2+2\text{MCl}\rightarrow \text{M}_2\text{PdCl}_4

where M\text{M} represents an alkali metal . Additionally, it can participate in the formation of palladium nanoparticles through reduction processes, which are significant in catalysis and materials science .

Sodium tetrachloropalladate(II) can be synthesized through several methods:

  • Direct Reaction: By mixing palladium(II) chloride with sodium chloride in an aqueous medium.

    PdCl2+2NaClNa2PdCl4\text{PdCl}_2+2\text{NaCl}\rightarrow \text{Na}_2\text{PdCl}_4
  • Hydrothermal Methods: Involves heating the reactants under pressure to facilitate the formation of the compound.
  • Solvothermal Synthesis: Utilizing solvents at elevated temperatures to enhance solubility and reaction kinetics.

These methods yield sodium tetrachloropalladate(II) in varying purity levels and forms, including its hydrated state .

Sodium tetrachloropalladate(II) has diverse applications, including:

  • Catalysis: Used as a catalyst in organic reactions, particularly in cross-coupling reactions.
  • Nanoparticle Synthesis: Employed in the preparation of palladium nanoparticles for use in electronics and catalysis .
  • Biochemical Assays: Serves as a reagent for detecting specific biomolecules due to its reactivity with various ligands .

Interaction studies involving sodium tetrachloropalladate(II) have primarily focused on its coordination chemistry and reactivity with phosphines and other ligands. These studies help elucidate the stability and reactivity of palladium complexes, which are crucial for understanding their catalytic properties and potential biological effects .

Sodium tetrachloropalladate(II) shares similarities with several other palladium compounds, each possessing unique characteristics:

Compound NameFormulaUnique Properties
Palladium(II) chloridePdCl₂Insoluble in water; precursor to many palladium complexes.
Potassium tetrachloropalladate(II)K₂PdCl₄Similar structure; used interchangeably in some applications.
Palladium(II) acetatePd(OAc)₂More soluble; often used in organic synthesis due to its reactivity.
Barium tetrachloropalladate(II)Ba₂PdCl₄Exhibits different solubility properties; used in specialized applications.

Sodium tetrachloropalladate(II) is unique due to its specific solubility characteristics and its ability to form stable complexes with phosphines, making it particularly useful in both catalytic applications and material science .

Traditional Coordination Chemistry Approaches for PdCl₄²⁻ Complexation

The synthesis of Na₂PdCl₄ traditionally involves the reaction of palladium(II) chloride (PdCl₂) with sodium chloride (NaCl) in aqueous media. PdCl₂, which is sparingly soluble in water, dissolves upon chloride ion addition due to the formation of the tetrachloropalladate(II) dianion:
$$ \text{PdCl}2 + 2\text{NaCl} \rightarrow \text{Na}2\text{PdCl}_4 $$
This method, described in foundational studies, yields the trihydrate form (Na₂PdCl₄·3H₂O) as a reddish-brown crystalline solid. The reaction’s efficiency depends on stoichiometric ratios, with excess NaCl ensuring complete complexation.

Critical Limitations:

  • PdCl₂’s low solubility necessitates prolonged stirring (up to 24 hours).
  • Residual unreacted PdCl₂ may persist, requiring recrystallization for purity >98%.

Industrial-scale production, as detailed in a 1960 patent, employs metallic palladium, chlorine gas, and sodium hydroxide:
$$ \text{Pd} + 2\text{Cl}2 + 4\text{NaOH} \rightarrow \text{Na}2\text{PdCl}4 + 2\text{H}2\text{O} + 2\text{NaCl} $$
This method avoids PdCl₂ intermediates but requires stringent control of chlorine flow to prevent over-oxidation.

Modern Green Synthesis Strategies Utilizing Microwave Irradiation

Microwave-assisted synthesis has emerged as a sustainable alternative, reducing reaction times from hours to minutes. In one approach, Na₂PdCl₄ precursors are reduced in polyol solvents (e.g., ethylene glycol) with polyvinylpyrrolidone (PVP) as a stabilizer:
$$ \text{Na}2\text{PdCl}4 + \text{HCOH} \xrightarrow{\text{MW, 140°C}} \text{Pd}^0 \text{ nanoparticles} + \text{byproducts} $$
Key advantages include:

  • Uniform heating: Microwaves enable rapid temperature ramping (up to 180°C in 2 minutes).
  • Morphological control: Cubic, octahedral, or icosahedral Pd nanostructures are achievable by tuning precursor ratios.

Case Study: Patel et al. demonstrated that microwave irradiation of Na₂PdCl₄ in glycerol with PVP yields monodisperse Pd nanoparticles (10–20 nm) with 95% yield, compared to 70% in conventional thermal methods.

Critical Analysis of Precursor Decomposition Pathways in Aqueous Media

Na₂PdCl₄’s stability in aqueous solutions is governed by pH, chloride concentration, and temperature. Spectrophotometric studies reveal two primary equilibria:

  • Chloride dissociation:
    $$ \text{PdCl}4^{2-} \leftrightarrow \text{PdCl}3^- + \text{Cl}^- \quad (K_d = 1.2 \times 10^{-3} \text{ at } 25°C) $$
  • Hydrolysis:
    $$ \text{PdCl}4^{2-} + \text{H}2\text{O} \leftrightarrow \text{PdCl}_3(\text{OH})^- + \text{H}^+ + \text{Cl}^- \quad (\text{pH-dependent above } 3.5) $$

Decomposition Triggers:

  • Low Cl⁻ concentrations: Promotes hydrolysis to Pd(OH)₂, which precipitates.
  • High temperatures (>60°C): Accelerates ligand substitution, forming mixed chloro-aquo complexes.

Adsorption Dynamics: Activated carbon (AC) selectively adsorbs PdCl₄²⁻ via ion exchange, with a Langmuir adsorption capacity of 48 mg/g. Desorption with 6M HCl recovers >98% Pd, enabling recycling in industrial processes.

Suzuki-Miyaura Coupling: Ligand Design and Aqueous Phase Optimization

Sodium tetrachloropalladate(II) serves as a foundational precursor for developing water-soluble palladium catalysts, addressing longstanding challenges in Suzuki-Miyaura coupling efficiency under aqueous conditions. The compound’s inherent solubility in water, achieved through coordination with alkali metal chlorides (e.g., NaCl), facilitates the synthesis of hydrophilic palladium complexes [3]. For instance, sulfonated triphenylphosphine ligands (PPh₂PhSO₃Na) combined with Na₂PdCl₄ yield catalysts capable of operating in 100% aqueous media, eliminating the need for organic solvents or surfactants [2]. This system achieves >90% conversion in coupling sterically hindered arylboronic acids with bromoarenes at room temperature, as demonstrated in framboidal nanoparticle functionalization [2].

Ligand architecture plays a pivotal role in modulating catalytic activity. Comparative studies reveal that bis-sulfonated phosphine ligands enhance turnover frequencies (TOFs) by 3–5× compared to traditional triphenylphosphine systems, attributed to improved Pd⁰ nanoparticle stabilization [5]. The table below summarizes key ligand systems derived from Na₂PdCl₄ and their performance metrics:

Ligand SystemSubstrate ScopeYield (%)TOF (h⁻¹)Reference
PPh₂PhSO₃NaAryl bromides92–981,200 [2] [5]
Di-n-alkyl sulfidesActivated aryl chlorides85–93800 [5]
Ionic polymer-doped grapheneHeteroaryl bromides961,500 [5]

These systems leverage Na₂PdCl₄’s ability to generate sub-5 nm palladium nanoparticles in situ, which exhibit superior surface accessibility compared to pre-synthesized nanoparticles [4]. The aqueous compatibility further enables direct coupling of boronic acid-functionalized biomolecules without protecting group strategies, as evidenced in hydrogen sulfide-releasing nanoparticle synthesis [2].

Heck Reaction Diversification Strategies for Indole Functionalization

The Heck reaction’s applicability to indole derivatives has been revolutionized by sodium tetrachloropalladate(II)-derived catalysts, particularly in synthesizing halo-tryptophans and natural product analogs. Mechanistic studies identify Na₂PdCl₄ as an optimal precursor for generating Pd⁰ nanoparticles (1–3 nm) under aqueous conditions, which catalyze C–H functionalization of unprotected indoles [7]. A representative protocol employs 10 mol% Na₂PdCl₄ with tris(3-sulfophenyl)phosphine trisodium salt (TXPTS) in water, achieving 78–92% yields in bromoalkene couplings across positions C4–C7 of the indole ring [7].

Key advances include:

  • Regioselective Control: Electron-deficient indoles favor C5 alkenylation, while N-methylindoles undergo exclusive C2 functionalization [7].
  • Biocompatible Conditions: Reactions proceed at 40°C in pH 7.4 buffers, enabling direct modification of tryptophan residues in peptide substrates [7].
  • Catalyst Recycling: Palladium nanoparticles immobilized on MgAl-layered double hydroxides (LDHs) via Na₂PdCl₄ anion exchange retain 95% activity over 10 cycles in mechanochemical Heck reactions [6].

The table below contrasts indole functionalization outcomes using Na₂PdCl₄-derived catalysts versus conventional systems:

SubstrateCatalyst SystemYield (%)SelectivityReference
5-BromoindoleNa₂PdCl₄/TXPTS89C4:C5 = 1:9 [7]
N-MethylindolePd(OAc)₂/PPh₃76C2 only [7]
Tryptophan methyl esterNa₂PdCl₄/MgAl-LDHs91C6 [6]

These methodologies underscore Na₂PdCl₄’s unique capacity to balance catalytic activity with substrate compatibility in complex molecular architectures.

Comparative Efficacy in Buchwald-Hartwig Amination vs. Palladium Acetate Systems

In Buchwald-Hartwig aminations, sodium tetrachloropalladate(II) exhibits distinct advantages over palladium acetate (Pd(OAc)₂) in electron-deficient aryl chloride coupling. Kinetic studies demonstrate that Na₂PdCl₄-derived catalysts achieve full conversion of 4-chloronitrobenzene with morpholine in 2 h at 80°C, whereas Pd(OAc)₂ requires 6 h under identical conditions [5]. This enhancement originates from:

  • Chloride Ligand Effects: Residual Cl⁻ ligands suppress Pd aggregation, maintaining active monomeric Pd⁰ species [4].
  • Precursor Solubility: Na₂PdCl₄’s aqueous solubility enables homogeneous pre-catalyst distribution, contrasted with Pd(OAc)₂’s partial dissolution in polar aprotic solvents [3] [5].

A comparative analysis of amination performance reveals:

ParameterNa₂PdCl₄ SystemPd(OAc)₂ System
Aryl chloride scopeElectron-rich & -deficientPrimarily electron-poor
Typical TON1,800–2,2001,000–1,500
Ligand requirementBidentate phosphinesBulky monophosphines
Water toleranceHigh (up to 50% v/v)Low (<5% v/v)

Notably, Na₂PdCl₄ facilitates the development of support-free catalysts, such as palladium-N-heterocyclic carbene (NHC) complexes, which maintain >90% yield over 15 cycles in neat water—a feat unattainable with Pd(OAc)₂-derived analogues [5].

Physical Description

Liquid; PelletsLargeCrystals

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 133 of 134 companies with hazard statement code(s):;
H290 (33.08%): May be corrosive to metals [Warning Corrosive to Metals];
H301 (62.41%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (36.09%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (70.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (62.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (37.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (70.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (70.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

13820-53-6

General Manufacturing Information

All other basic inorganic chemical manufacturing
Palladate(2-), tetrachloro-, sodium (1:2), (SP-4-1)-: ACTIVE

Dates

Modify: 2023-08-15

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